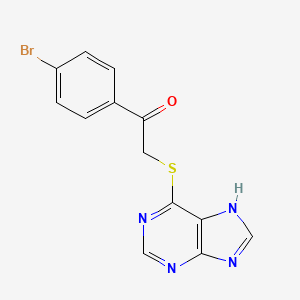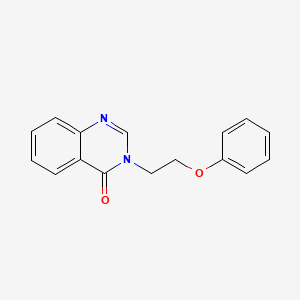![molecular formula C20H19FN2O3S B5729623 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B5729623.png)
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases.
Applications De Recherche Scientifique
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to reduce the frequency and severity of relapses and delay the progression of disability. In cancer, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to induce apoptosis and inhibit tumor growth. In transplant rejection, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to prevent graft rejection by inhibiting T cell activation and migration.
Mécanisme D'action
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide acts as a sphingosine-1-phosphate (S1P) receptor modulator, specifically targeting S1P receptors 1, 3, 4, and 5. By binding to these receptors, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide prevents the egress of lymphocytes from lymphoid organs, thereby reducing the number of lymphocytes in circulation. This effect is mediated by the phosphorylation of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide by sphingosine kinase 2, which results in the formation of a bioactive metabolite that binds to S1P receptors.
Biochemical and Physiological Effects
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the reduction of lymphocyte counts, the inhibition of T cell activation and migration, and the induction of apoptosis in cancer cells. 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has also been shown to have anti-inflammatory effects, as well as neuroprotective effects in multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in lab experiments is its specificity for S1P receptors, which allows for the selective modulation of lymphocyte trafficking. However, one limitation is the potential for off-target effects, as 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to bind to other receptors besides S1P receptors.
Orientations Futures
There are several future directions for the study of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide, including the development of more specific S1P receptor modulators, the investigation of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in combination with other therapies for cancer and multiple sclerosis, and the exploration of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in other disease models. Additionally, the potential for 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide as a therapeutic agent in other diseases, such as autoimmune disorders and inflammatory bowel disease, should be further explored.
Méthodes De Synthèse
The synthesis of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide involves several steps, including the condensation of 2-amino-2-methylpropane-1,3-diol with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-(2-fluorobenzyl)phenol. The final step involves the reaction of the resulting intermediate with benzylamine to produce 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide.
Propriétés
IUPAC Name |
4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-19-7-3-1-6-16(19)14-26-20-8-4-2-5-15(20)13-23-17-9-11-18(12-10-17)27(22,24)25/h1-12,23H,13-14H2,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNRJNMFHHUHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)


![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)

![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)
![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)


![7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5729629.png)
![3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide](/img/structure/B5729634.png)

